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Compound of Interest

Compound Name: N-(2-Carboxyphenyl)Phthalimide

Cat. No.: B1295974

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Carboxyphenyl)phthalimide, also known as 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a
versatile bifunctional molecule in organic synthesis. Its structure incorporates a stable
phthalimide moiety, widely recognized as a protective group for primary amines, and a reactive
carboxylic acid group. This unique combination allows for a diverse range of chemical
transformations, making it a valuable building block for the synthesis of complex heterocyclic
compounds and a precursor for various biologically active molecules.[1] Derivatives of N-(2-
Carboxyphenyl)phthalimide have shown promise as antimicrobial, antitumor, and histone
deacetylase (HDAC) inhibitors.[1] This document provides detailed application notes and
experimental protocols for the synthesis and utilization of N-(2-Carboxyphenyl)phthalimide in

organic synthesis.

Chemical Properties
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Property Value Reference
Molecular Formula C15HoNOa4 [2]
Molecular Weight 267.24 g/mol [2]

CAS Number 41513-78-4 2]
Appearance White to off-white solid

Melting Point 224-226 °C

Soluble in DMF, DMSO;
Solubility sparingly soluble in methanol,

ethanol

Applications in Organic Synthesis
N-(2-Carboxyphenyl)phthalimide serves as a key intermediate in several synthetic

transformations:

o Synthesis of Heterocyclic Compounds: The presence of both the imide and carboxylic acid
functionalities allows for intramolecular cyclization reactions to form various heterocyclic
systems, such as benzoxazinones and quinazolinones.

o Amine Protection: The phthalimide group is a robust protecting group for primary amines,
stable to a wide range of reaction conditions.

» Precursor for Bioactive Molecules: It is a crucial starting material for the synthesis of
molecules with therapeutic potential, including HDAC inhibitors.

Experimental Protocols
Protocol 1: Synthesis of N-(2-
Carboxyphenyl)phthalimide

This protocol describes the direct condensation of phthalic anhydride with 2-aminobenzoic acid
(anthranilic acid).

Reaction Scheme:
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Materials:

¢ Phthalic anhydride

e 2-Aminobenzoic acid (Anthranilic acid)

o Glacial acetic acid

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle

Buchner funnel and flask

Filter paper
Procedure:

 In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 2-aminobenzoic acid (1.0
eq).

e Add glacial acetic acid as a solvent (approximately 5-10 mL per gram of phthalic anhydride).

o Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4
hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
e Pour the reaction mixture into cold water with stirring to precipitate the product.
o Collect the solid product by vacuum filtration using a Buchner funnel.

e Wash the crude product with cold water to remove any remaining acetic acid.
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» Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N-(2-
Carboxyphenyl)phthalimide.

e Dry the purified product in a vacuum oven.

Quantitative Data:

Temperatur ) .
Reactant 1 Reactant 2 Solvent °C) Time (h) Yield (%)
e o
. 2- . .
Phthalic ) ) Glacial Acetic
_ Aminobenzoi _ Reflux (~118) 2-4 85-95
Anhydride ) Acid
¢ Acid

Protocol 2: Use of N-(2-Carboxyphenyl)phthalimide as a
Precursor to 2-Phenyl-4H-benzo[d][1][3]oxazin-4-0ne

This protocol outlines a potential pathway for the conversion of N-(2-
Carboxyphenyl)phthalimide to a benzoxazinone derivative, a common scaffold in medicinal
chemistry.[3][4][5]

Reaction Scheme (Hypothetical two-step process):

o Hydrolysis of the imide: N-(2-Carboxyphenyl)phthalimide - 2-Aminobenzoic acid +
Phthalic acid

e Cyclization: 2-Aminobenzoic acid + Benzoyl chloride — 2-Phenyl-4H-benzo[d][1][6]oxazin-4-
one

Step 1: Hydrolysis of N-(2-Carboxyphenyl)phthalimide
Materials:
* N-(2-Carboxyphenyl)phthalimide

e Agueous sodium hydroxide (e.g., 10% wi/v)
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e Concentrated hydrochloric acid

Procedure:

o Suspend N-(2-Carboxyphenyl)phthalimide in an aqueous solution of sodium hydroxide.

o Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by
TLC).

o Cool the reaction mixture to room temperature.

« Acidify the solution with concentrated hydrochloric acid to precipitate both 2-aminobenzoic
acid and phthalic acid.

o Separate the two acids based on their differential solubility in a suitable solvent system (e.g.,
extraction).

Step 2: Synthesis of 2-Phenyl-4H-benzo[d][1][6]oxazin-4-one

Materials:

2-Aminobenzoic acid (from Step 1)

Benzoyl chloride

Pyridine (or another suitable base)

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

Dissolve 2-aminobenzoic acid in an anhydrous solvent.

Add pyridine as a base.

Slowly add benzoyl chloride to the solution at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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¢ \Wash the reaction mixture with water and brine.

» Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Benzoxazinone Synthesis (from Anthranilic Acid):

Temperatur .
Reactant 1 Reactant 2 Solvent °C) Yield (%) Reference
e o
Anthranilic Benzoyl o
) ] Pyridine Room Temp. ~90 [3]
Acid Chloride

Protocol 3: Deprotection of the Phthalimide Group

This protocol describes a mild method for the removal of the phthalimide protecting group to
yield the free primary amine.

Materials:
¢ N-protected amine (e.g., a derivative synthesized from N-(2-Carboxyphenyl)phthalimide)
o Hydrazine hydrate or Sodium borohydride/Isopropanol followed by acetic acid

Procedure (using Hydrazine Hydrate):

Dissolve the phthalimide-protected compound in a suitable solvent (e.g., ethanol, methanol).

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

Heat the reaction mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will
form.

Cool the reaction mixture to room temperature.
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 Acidify the mixture with dilute hydrochloric acid to dissolve the product and precipitate any
remaining phthalhydrazide.

« Filter the mixture to remove the phthalhydrazide.

o Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to isolate the
deprotected amine.

o Basify the aqueous layer and extract again to ensure full recovery of the amine.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain
the free amine.

Application in Drug Development: HDAC Inhibition

Phthalimide derivatives have been identified as potent inhibitors of histone deacetylases
(HDACSs), which are promising targets for cancer therapy.[6] HDACs are enzymes that play a
crucial role in the regulation of gene expression by removing acetyl groups from histone
proteins, leading to chromatin condensation and transcriptional repression.[7][8] Inhibition of
HDACSs results in hyperacetylation of histones, leading to a more relaxed chromatin structure
and the re-expression of tumor suppressor genes.[7]

Quantitative Data for Phthalimide-based HDAC Inhibitors:

Compound Target HDAC ICs0 (NM) Cell Line Reference
o-Phthalimido-

Chalcone Hybrid HDAC1 <1000 - 9]

(7))

o-Phthalimido-

Chalcone Hybrid ~ HDAC2 <1000 - [9]

(71)

Phthalimide-

based Various Varies - [6]

hydroxamic acids
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Synthetic Applications

Heterocycle Synthesis

(e.g., Benzoxazinones)
Synthesis of N-(2-Carboxyphenyl)phthalimide
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Caption: General synthetic workflow of N-(2-Carboxyphenyl)phthalimide.
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Caption: Mechanism of HDAC inhibition by phthalimide derivatives.
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Start: N-(2-Carboxyphenyl)phthalimide
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Caption: Workflow for parallel synthesis from N-(2-Carboxyphenyl)phthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of
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